Ethyl vanillin - 121-32-4

Ethyl vanillin

Catalog Number: EVT-253233
CAS Number: 121-32-4
Molecular Formula: C9H10O3
Molecular Weight: 166.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ethyl vanillin is a synthetic flavoring agent that is commonly used in the food industry. It is a white to yellow crystalline powder with a sweet, vanilla-like odor and taste. Ethyl vanillin is a derivative of vanillin, which is the primary component of natural vanilla extract. Ethyl vanillin is used as a substitute for natural vanilla extract due to its lower cost and greater stability.
Synthesis Analysis
  • From Guaiacol: This industrial process involves a two-step reaction of guaiacol with glyoxylic acid, forming vanillin, followed by ethylation to yield ethyl vanillin. []
  • From p-Cresol: This method utilizes p-cresol as a starting material, which undergoes a series of reactions including oxidation, chlorination, and ethoxylation to produce ethyl vanillin. []
  • From Protocatechualdehyde: This route involves the ethylation of protocatechualdehyde to generate ethyl vanillin. []
  • From Safrole: This method utilizes safrole as a precursor and employs a multi-step process to synthesize ethyl vanillin. []
  • Phase-Transfer Catalysis: This approach involves the use of a phase-transfer catalyst to facilitate the reaction between 3-chlorine-4-hydroxy-benzaldehyde and sodium ethoxide, leading to ethyl vanillin formation. []
  • Electrochemical Synthesis: This method employs electrochemical techniques to synthesize ethyl vanillin from suitable precursors. []
  • Biotransformation: This emerging technique utilizes microbial enzymes, like benzoylformate decarboxylase, to convert (S)-4-hydroxy-3-ethoxymandelic acid into ethyl vanillin. []
Molecular Structure Analysis
  • Oxidation: Ethyl vanillin can be oxidized to form ethyl vanillic acid. []
  • Reduction: It can be reduced to form ethyl vanillyl alcohol. []
Physical and Chemical Properties Analysis
  • Appearance: White or slightly yellowish crystalline powder [, ]
  • Odor: Intense, sweet, vanilla-like aroma [, ]
  • Solubility: Soluble in ethanol, propylene glycol, and glycerin; slightly soluble in water [, ]
  • Melting Point: 81-83°C []
Applications
  • Food and Beverage Industry: The primary application of ethyl vanillin lies in the food and beverage industry, where it serves as a flavoring agent in various products including ice cream, beverages, baked goods, candies, and chocolates. [, , , , , , , ] Its use in infant formula has been a subject of study and regulation. [, , , , ]
  • Fragrance Industry: Ethyl vanillin is also utilized in the fragrance industry for its pleasant and long-lasting aroma. It finds applications in perfumes, cosmetics, and other personal care products. []
  • Analytical Chemistry: Ethyl vanillin serves as a standard compound in analytical techniques like gas chromatography and liquid chromatography for the identification and quantification of vanillin and related compounds in various matrices. [, , , , , , , , , ]
  • Materials Science: Ethyl vanillin has been investigated as a potential component in the development of microcapsules for controlled release applications. [, ] Its incorporation in calcium alginate beads has shown promise in encapsulating and preserving its aroma. []
  • Microbiology: Recent studies have explored the potential use of ethyl vanillin as an antimicrobial agent against foodborne pathogens like Cronobacter sakazakii, particularly in controlling their growth in infant formula and other food products. [, ]

Vanillin

Relevance: Vanillin is a closely related compound to ethyl vanillin, differing only in the substituent at the 3-position of the benzene ring. Vanillin has a methoxy group (-OCH3) at this position, while ethyl vanillin has an ethoxy group (-OCH2CH3). Both compounds share a similar flavor profile, but ethyl vanillin is known to have a stronger, more intense aroma compared to vanillin [, , ]. Several studies have investigated the use of both vanillin and ethyl vanillin as flavoring agents in food products [, , , , ], and as potential antimicrobial agents [, ].

Methyl Vanillin

Relevance: Like vanillin, methyl vanillin is structurally similar to ethyl vanillin and is also used as a flavoring agent. Its flavor profile is similar to vanillin and ethyl vanillin but possesses distinct sensory characteristics []. Methyl vanillin, along with vanillin and ethyl vanillin, has been studied for its potential application in food analysis, particularly in the context of detecting their presence in various food products [, , , ].

Vanillic Acid

Relevance: Vanillic acid is a related compound to ethyl vanillin as it is a derivative of vanillin. While it does not possess the characteristic vanilla aroma, vanillic acid exhibits antioxidant properties []. It has been investigated for its potential use as an antimicrobial agent against foodborne pathogens, including Cronobacter species [, ].

Vanillyl Alcohol

Relevance: Similar to vanillic acid, vanillyl alcohol is related to ethyl vanillin through its structural similarity to vanillin. It possesses antioxidant properties, although its activity has been reported to be weaker than vanillin and ethyl vanillin in some assays [].

Coumarin

Relevance: While not structurally related to ethyl vanillin, coumarin is often mentioned in conjunction with vanillin and ethyl vanillin in the context of food analysis. This is because coumarin can be present in trace amounts in natural vanilla extracts and may be added to artificial vanilla flavorings [, , ].

Acetovanillone

Relevance: Although not structurally similar to ethyl vanillin, acetovanillone is relevant in the context of wood-aged beverages. Studies have identified acetovanillone as a potential chemical marker for differentiating between brandies aged in different types of wood, including oak and chestnut []. This research also investigates the presence of ethyl vanillin in such beverages, highlighting their shared relevance as potential markers for wood aging processes.

Ethyl Vanillin Glycerin Acetal

Compound Description: Ethyl vanillin glycerin acetal is a newly identified compound formed through the reaction of ethyl vanillin with glycerin. The exact structure of the compound, particularly the isomeric configuration, has been a subject of study using mass spectrometry [].

(S)-4-Hydroxy-3-ethoxymandelic acid (EMA)

Relevance: EMA is directly related to ethyl vanillin as it can be biotransformed into ethyl vanillin by specific bacterial enzymes, notably benzoylformate decarboxylase from Pseudomonas putida []. This biotransformation process holds promise for the sustainable and efficient production of ethyl vanillin.

p-Hydroxybenzaldehyde

Relevance: p-Hydroxybenzaldehyde is structurally similar to vanillin and ethyl vanillin, differing only in the substituent at the 3-position of the benzene ring. It serves as a starting material for the synthesis of ethyl vanillin. []. This method highlights the structural relationship between the compounds and the possibility of synthesizing ethyl vanillin from a simpler precursor.

3-Chloro-4-hydroxybenzaldehyde

Relevance: This compound is an intermediate in the synthesis of ethyl vanillin from p-hydroxybenzaldehyde []. The process involves chlorination of p-hydroxybenzaldehyde to form 3-chloro-4-hydroxybenzaldehyde, followed by a reaction with sodium ethoxide to yield ethyl vanillin.

Properties

CAS Number

121-32-4

Product Name

Ethyl vanillin

IUPAC Name

3-ethoxy-4-hydroxybenzaldehyde

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

InChI

InChI=1S/C9H10O3/c1-2-12-9-5-7(6-10)3-4-8(9)11/h3-6,11H,2H2,1H3

InChI Key

CBOQJANXLMLOSS-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)C=O)O

Solubility

Slightly soluble (NTP, 1992)
0.02 M
2.82 mg/mL at 25 °C
In water, 2,822 mg/L at 25 °C
Slightly soluble in water (1 g in 100 mL at 50 °C)
Soluble in ethanol, ether, benzene, chloroform
Freely soluble in ... solutions of alkali hydroxides; soluble in glycerol, propylene glycol
Solubility in 95% alcohol about 1 g/2 mL
insoluble in water; soluble in organic solvents, oils
very soluble (1g in 2ml) (in ethanol)

Synonyms

3-ethoxy-4-hydroxybenzaldehyde
ethyl vanillin

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)O

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